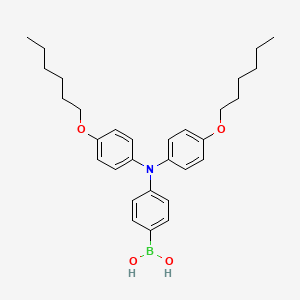![molecular formula C6H12ClNO B14031837 3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)
3-Azabicyclo[4.1.0]heptan-5-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[410]heptan-5-OL hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various transition metals, such as cobalt chloride (CoCl2) and iron chloride (FeCl3), under specific reaction conditions . The reaction mechanism involves the formation of the bicyclic structure through a series of cyclization and reduction steps.
Industrial Production Methods
Industrial production of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride may involve scalable approaches that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and nitrogen atom position.
Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom but have similar structural features.
Uniqueness
3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
3-azabicyclo[4.1.0]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-7-2-4-1-5(4)6;/h4-8H,1-3H2;1H |
Clave InChI |
QGCJCHQTBPAYFS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C(CNC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


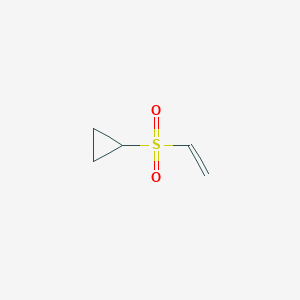
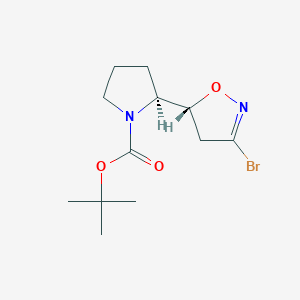
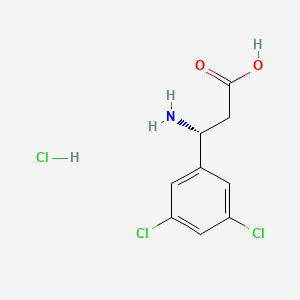
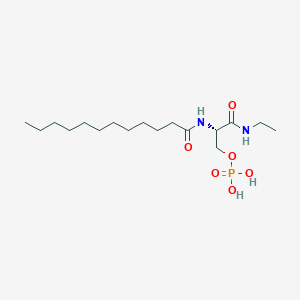


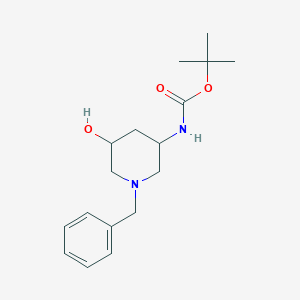
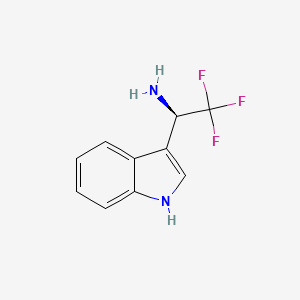
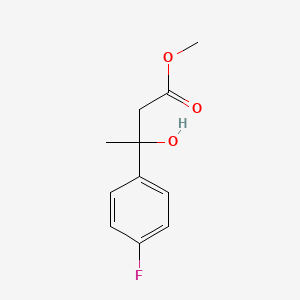
![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
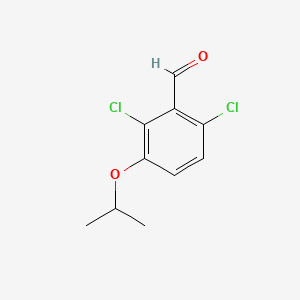
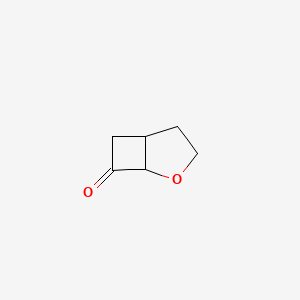
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
